molecular formula C21H29N5O7S B1672814 JB-11 isethionate CAS No. 82935-04-4

JB-11 isethionate

Cat. No. B1672814
CAS RN: 82935-04-4
M. Wt: 495.6 g/mol
InChI Key: YATKEMOVGUXIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A nonclassical folic acid inhibitor through its inhibition of the enzyme dihydrofolate reductase. It is being tested for efficacy as an antineoplastic agent and as an antiparasitic agent against PNEUMOCYSTIS PNEUMONIA in AIDS patients. Myelosuppression is its dose-limiting toxic effect.

properties

CAS RN

82935-04-4

Product Name

JB-11 isethionate

Molecular Formula

C21H29N5O7S

Molecular Weight

495.6 g/mol

IUPAC Name

2-hydroxyethanesulfonic acid;5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine

InChI

InChI=1S/C19H23N5O3.C2H6O4S/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;3-1-2-7(4,5)6/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3H,1-2H2,(H,4,5,6)

InChI Key

YATKEMOVGUXIDY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(CS(=O)(=O)O)O

Appearance

Solid powder

Other CAS RN

82935-04-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CI 898
CI-898
CI898
Hydrate, Trimetrexate
JB 11
JB-11
JB11
Monohydrate, Monoacetate Trimetrexate
NSC 249008
NSC 328564
NSC-249008
NSC-328564
NSC249008
NSC328564
Trimetrexate
Trimetrexate Hydrate
Trimetrexate Monohydrate, Monoacetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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